2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
Overview
Description
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds often inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound may also interact with other enzymes and receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)pyrimidine hydrochloride: A related compound with similar structural features.
N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide: Another pyrimidine derivative with distinct biological activities.
Uniqueness
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidine moiety
Properties
IUPAC Name |
2-methyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-15-9(11(13)17)7-10(16-8)12(2)3-5-14-6-4-12/h7,14H,3-6H2,1-2H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWPDSANMKIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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